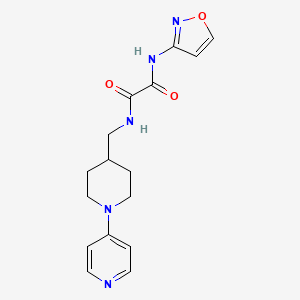

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct heterocyclic moieties: an isoxazole ring at the N1-position and a pyridin-4-yl-substituted piperidine group at the N2-position. The oxalamide backbone (N1-C(O)-N2-C(O)-) serves as a central scaffold, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c22-15(16(23)19-14-5-10-24-20-14)18-11-12-3-8-21(9-4-12)13-1-6-17-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASPWTMYLHQQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.

Piperidine Ring Formation: The piperidine ring is formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives have been synthesized as HIV entry inhibitors targeting the CD4-binding site. Key structural differences and similarities include:

Key Observations :

- Isoxazole’s lower lipophilicity compared to thiazole may influence solubility .

- Pyridine vs. Chlorophenyl : The pyridin-4-yl group in the target compound may enhance binding to aromatic residues in proteins, similar to chlorophenyl moieties in HIV inhibitors .

- Stereochemistry : Unlike compounds 14 and 15 (stereoisomer mixtures), the target compound’s stereochemical configuration is unspecified, which could impact activity .

Umami Flavoring Agents

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are potent umami agonists. Comparisons include:

Key Observations :

- Metabolism : S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound’s amide backbone may also resist hydrolysis .

Key Observations :

- Bioisosteric Replacements : The Regorafenib analog’s trifluoromethyl group enhances metabolic stability, whereas the target compound’s pyridine and isoxazole may prioritize target specificity over stability .

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, emphasizing its therapeutic potential in various medical applications.

Chemical Structure and Properties

The compound features several key structural components:

- Isoxazole Ring : Contributes to the compound's unique reactivity and biological properties.

- Piperidine Structure : Enhances structural diversity and potential interactions with biological targets.

- Oxalamide Group : Plays a crucial role in the compound's pharmacological profile.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | Not specified |

This compound exhibits several biological activities, primarily attributed to its interaction with specific biological targets. Key mechanisms include:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways.

- Neuroprotective Effects : The isoxazole moiety may enhance cognitive functions by modulating neurotransmitter systems, particularly GABA and NMDA receptors.

- Antimicrobial Properties : Compounds with similar structures have shown antibacterial effects, indicating potential applications in treating infections.

Case Studies and Research Findings

Recent studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

Anticancer Studies

A study demonstrated that derivatives containing isoxazole rings exhibited cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Interference with cell cycle progression leading to apoptosis.

- Induction of Apoptosis : Activation of apoptotic pathways, increasing pro-apoptotic factors' expression.

Neuroprotective Studies

Research indicates that isoxazole derivatives may enhance cognitive function by acting as NMDA antagonists, which could be beneficial for conditions like Alzheimer's disease.

Antimicrobial Studies

Compounds structurally similar to this compound have been investigated for their antimicrobial properties, showing effectiveness against various bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Aminoisoquinoline | Isoxazole ring, amino group | NMDA antagonist |

| 2-Methylpiperidine Derivative | Piperidine ring, methyl substitution | Cognitive enhancer |

| Isoxazole-Pyridine Derivative | Isoxazole and pyridine rings | GABA receptor modulator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.